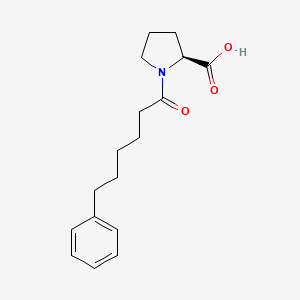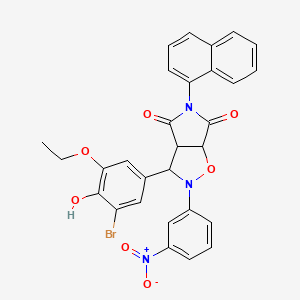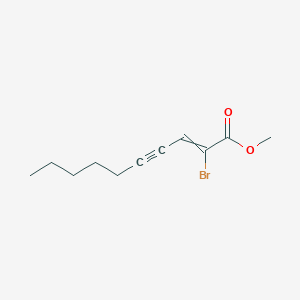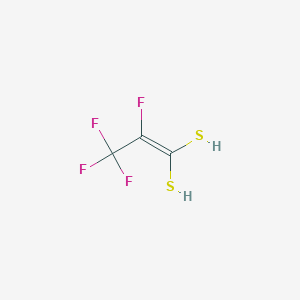
Bindarit (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bindarit (sodium salt) is a synthetic indazolic derivative known for its prominent anti-inflammatory properties. It is chemically identified as 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid. Bindarit has been shown to be effective in treating various experimental inflammatory and autoimmune disorders, including viral and adjuvant arthritis, acute pancreatitis, diabetic nephritis, and autoimmune encephalomyelitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bindarit is synthesized through a series of chemical reactions involving indazole derivatives. The synthetic route typically involves the reaction of 1-benzylindazole with appropriate reagents to introduce the methoxy and methylpropanoic acid groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reactions .
Industrial Production Methods
Industrial production of Bindarit involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions to ensure high yield and purity. The compound is often produced in large reactors with controlled temperature and pressure to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Bindarit undergoes various chemical reactions, including:
Oxidation: Bindarit can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Bindarit can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and the use of solvents like DMSO .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Bindarit, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Bindarit has a wide range of scientific research applications:
Mecanismo De Acción
Bindarit exerts its effects by modulating the nuclear factor-κB (NF-κB) signaling pathway. It specifically inhibits the phosphorylation of IκBα and p65, which are key proteins involved in the activation of NF-κB. This inhibition leads to a reduction in the production of inflammatory cytokines like MCP-1 and interleukin-8 (IL-8). Bindarit also interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which further impacts inflammatory signaling pathways .
Comparación Con Compuestos Similares
Bindarit is unique compared to other similar compounds due to its specific inhibition of MCP-1 production and its interaction with FABP4. Similar compounds include:
Indomethacin: Another anti-inflammatory indazolic derivative, but with different molecular targets.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Diclofenac: Another NSAID with a different mechanism of action, primarily inhibiting cyclooxygenase enzymes.
Bindarit’s uniqueness lies in its selective inhibition of specific chemokines and its interaction with FABP4, making it a promising candidate for targeted anti-inflammatory therapies .
Propiedades
Fórmula molecular |
C19H20N2NaO3 |
|---|---|
Peso molecular |
347.4 g/mol |
InChI |
InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23); |
Clave InChI |
MRYLTQXTZCLUCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)


![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)

![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
